3-Nitrobenzonitrile

Catalytic Hydrogenation Chemoselective Reduction Reaction Pathway Control

Ortho-nitrobenzonitrile cyclizes during hydrogenation; para-isomer's high melting point hinders handling. 3-Nitrobenzonitrile (CAS 619-24-9) offers: • Clean reduction to 3-aminobenzonitrile without side reactions. • ~80% meta-selectivity in nitration, lowering purification costs. • Lower mp (114-117 °C vs. 144-149 °C) simplifying melt crystallization. Sourced as pale yellow crystals (≥98% purity) for reliable pharma intermediate supply.

Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
CAS No. 619-24-9
Cat. No. B118961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrobenzonitrile
CAS619-24-9
Synonyms3-Cyano-1-nitrobenzene;  3-Cyanonitrobenzene;  3-Nitrobenzonitrile;  NSC 5382;  m-Cyanonitrobenzene
Molecular FormulaC7H4N2O2
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C#N
InChIInChI=1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H
InChIKeyRUSAWEHOGCWOPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrobenzonitrile (CAS 619-24-9) Procurement Baseline: A Meta-Substituted Aromatic Nitrile Intermediate


3-Nitrobenzonitrile (CAS 619-24-9), also referred to as m-nitrobenzonitrile, is a meta-substituted aromatic nitrile characterized by the presence of both an electron-withdrawing nitro (-NO₂) group and a nitrile (-CN) group on a benzene ring [1]. This specific positional isomerism imparts distinct electronic and steric properties that fundamentally differentiate its reactivity from its ortho- and para-substituted analogs (2-nitrobenzonitrile and 4-nitrobenzonitrile) [2]. As a pale yellow crystalline solid with a melting point typically reported in the range of 114–117 °C, it serves as a critical building block in organic synthesis, particularly for the construction of pharmaceutical and agrochemical intermediates [3].

3-Nitrobenzonitrile (CAS 619-24-9): Why Generic 'Nitrobenzonitrile' Substitution Fails in Critical Reactions


The term 'nitrobenzonitrile' encompasses three distinct positional isomers—ortho, meta, and para—that exhibit profoundly different chemical behaviors. The proximity of the nitro and nitrile groups in 2-nitrobenzonitrile induces strong steric and electronic interactions that can lead to intramolecular side reactions, such as cyclization during hydrogenation, a pathway not observed for the meta isomer [1]. Conversely, the higher symmetry of 4-nitrobenzonitrile results in a significantly elevated melting point (144–149 °C), reflecting altered crystal packing forces that can impact handling and formulation . Therefore, substituting one isomer for another in a synthetic sequence without rigorous justification risks divergent reaction outcomes, altered selectivity, and compromised yields, making isomer-specific procurement a non-negotiable requirement for process reliability [2].

Quantitative Differential Evidence for 3-Nitrobenzonitrile (CAS 619-24-9) Against Closest Analogs


3-Nitrobenzonitrile vs. Ortho- and Para-Isomers: Divergent Chemoselectivity in Catalytic Hydrogenation

Under identical hydrogenation conditions using a Raney nickel catalyst, 3-nitrobenzonitrile and 4-nitrobenzonitrile are chemoselectively reduced to their corresponding primary amines (3-aminobenzonitrile and 4-aminobenzonitrile), preserving the nitrile group. In stark contrast, 2-nitrobenzonitrile undergoes an intramolecular oxidation pathway, leading to 2-aminobenzamide via nitrile participation. This divergent pathway underscores the critical role of nitro group positioning in dictating reaction outcomes [1].

Catalytic Hydrogenation Chemoselective Reduction Reaction Pathway Control

3-Nitrobenzonitrile vs. 4-Nitrobenzonitrile: Differential Melting Point Impacting Handling and Formulation

3-Nitrobenzonitrile exhibits a melting point range of 114–117 °C, which is substantially lower than the 144–149 °C reported for its para-isomer, 4-nitrobenzonitrile. This difference, arising from the lower molecular symmetry of the meta-isomer and its impact on crystal lattice energy, directly affects its processability, purification, and formulation behavior .

Physical Properties Solid-State Chemistry Process Engineering

3-Nitrobenzonitrile vs. Benzonitrile: Superior Meta-Regioselectivity in Direct Electrophilic Nitration

Direct nitration of benzonitrile under standard conditions (nitric acid in perchloric acid) yields approximately 80% of the meta-isomer, 3-nitrobenzonitrile. The ortho- and para-isomers are formed as minor by-products in a 3:1 ortho-to-para ratio. This high inherent meta-selectivity is driven by the electron-withdrawing nature of the cyano group, which deactivates the ortho and para positions more strongly than the meta position [1].

Electrophilic Aromatic Substitution Regioselective Synthesis Reaction Optimization

3-Nitrobenzonitrile as a Pharmaceutical Intermediate: A Documented Example in API Synthesis

3-Nitrobenzonitrile is documented as a key intermediate in the synthesis of a complex indole-3-carboxylate derivative, which is a precursor to a pharmaceutical agent. In this specific multi-step synthesis, 3-nitrobenzonitrile (XV) undergoes a condensation reaction with a ketone intermediate (XIV) in the presence of cesium carbonate, demonstrating its utility in constructing biologically relevant molecular scaffolds [1].

Pharmaceutical Intermediate API Synthesis Process Chemistry

3-Nitrobenzonitrile (CAS 619-24-9): Evidence-Based Application Scenarios for Procurement and Research


Synthesis of 3-Aminobenzonitrile via Chemoselective Hydrogenation

As demonstrated by direct comparative data, 3-nitrobenzonitrile is the preferred starting material for synthesizing 3-aminobenzonitrile via catalytic hydrogenation. Unlike its ortho-isomer, which undergoes an unwanted side reaction, 3-nitrobenzonitrile reliably yields the desired primary amine without nitrile reduction, providing a robust and predictable route for preparing this valuable aniline intermediate [1].

Preparation of High-Purity 3-Nitrobenzonitrile via Direct Nitration and Purification

The high meta-selectivity (~80%) observed in the direct nitration of benzonitrile makes the synthesis of 3-nitrobenzonitrile a more efficient process compared to isomers that are formed in lower yields. This inherent advantage simplifies purification and increases throughput for suppliers and large-scale users, making 3-nitrobenzonitrile a cost-effective choice for applications where high-volume meta-isomer is required [1].

Construction of Complex Pharmaceutical Scaffolds via Nucleophilic Aromatic Substitution

The strong electron-withdrawing effect of the nitro group in 3-nitrobenzonitrile activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This property is exploited in multi-step syntheses, such as the construction of indole derivatives, where 3-nitrobenzonitrile serves as an electrophilic coupling partner to introduce a benzonitrile moiety into a growing molecular framework [1].

Process Development and Scale-Up Operations with Favorable Thermal Properties

For industrial process chemists, the lower melting point of 3-nitrobenzonitrile (114–117 °C) relative to 4-nitrobenzonitrile (144–149 °C) offers practical advantages in handling, melt crystallization, and solvent selection for downstream reactions. This physical property difference can simplify unit operations and reduce energy consumption during large-scale manufacturing, representing a tangible benefit for procurement and process engineering teams [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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